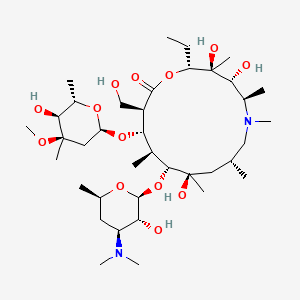

Azithromycin F

Übersicht

Beschreibung

Azithromycin is known for its broad-spectrum antibacterial activity and is commonly used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections . Azithromycin F is an impurity that can be formed during the synthesis of azithromycin and is often used as a reference standard in pharmaceutical quality control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin F involves several steps, starting with the demethylation of azithromycin. This is followed by formylation using ethyl formate to produce the target compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is crucial for its use as a reference standard in pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Azithromycin F undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the macrolide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce demethylated compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Azithromycin is primarily used to treat bacterial infections, particularly those affecting the respiratory tract. Its effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae makes it a first-line treatment for community-acquired pneumonia and other respiratory infections .

Table 1: Common Indications for Azithromycin

Immunomodulatory Effects

Recent studies highlight Azithromycin's role as an immunomodulator, particularly in chronic inflammatory conditions. It has been shown to reduce airway neutrophilia and levels of pro-inflammatory cytokines such as IL-8 and C-reactive protein, which are crucial in diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

Case Study: Chronic Respiratory Diseases

In a meta-analysis involving patients with asthma, the addition of Azithromycin significantly improved lung function metrics (FEV1, FVC) and reduced exacerbation rates . The findings suggest that Azithromycin not only combats bacterial infections but also enhances respiratory health through its anti-inflammatory properties.

Potential Role in Viral Infections

Azithromycin has garnered attention for its potential antiviral effects, particularly in the context of COVID-19. It has been shown to enhance interferon responses in cells infected with rhinovirus, suggesting a possible role in managing viral infections . However, its use in this context remains controversial and requires further investigation.

Table 2: Immunomodulatory Mechanisms of Azithromycin

| Mechanism | Effect | Disease Context |

|---|---|---|

| Inhibition of pro-inflammatory cytokines | Reduces IL-6, TNFα levels | COPD, cystic fibrosis |

| Modulation of T-cell activation | Suppresses CD4+ T-cell activation | Autoimmune diseases |

| Enhancement of antiviral responses | Increases interferon production | Viral infections |

Clinical Implications and Safety

While Azithromycin is generally well-tolerated, concerns regarding potential side effects such as cardiotoxicity have been raised, particularly in patients with pre-existing conditions . Clinicians must weigh the benefits against these risks when prescribing Azithromycin for immunomodulatory purposes.

Case Study: Long-term Use in COPD Patients

A study reported that long-term Azithromycin treatment in COPD patients resulted in a significant reduction in exacerbation frequency and improved quality of life scores . This underscores the importance of considering Azithromycin's dual role as both an antibiotic and an immunomodulator.

Wirkmechanismus

Azithromycin F, like azithromycin, exerts its effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits the translocation of peptides, thereby preventing bacterial protein synthesis . The molecular targets include the ribosomal RNA and various proteins involved in the translation process. The pathways affected by this inhibition lead to the cessation of bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Erythromycin: The parent compound from which azithromycin is derived.

Clarithromycin: Another macrolide antibiotic with a similar structure and mechanism of action but different clinical applications.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved acid stability and better pharmacokinetic properties.

Uniqueness of Azithromycin F

This compound is unique due to its specific structural modifications, which include the demethylation and formylation of azithromycin. These modifications can affect its pharmacokinetic properties and its interactions with bacterial ribosomes . Additionally, its role as an impurity in azithromycin formulations makes it an important compound for quality control in the pharmaceutical industry .

Biologische Aktivität

Azithromycin F is a derivative of azithromycin, a well-known macrolide antibiotic. This article explores its biological activity, focusing on its antimicrobial effects, immunomodulatory properties, and clinical applications, supported by data tables and relevant research findings.

Overview of Azithromycin

Azithromycin is a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria. It works primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically the 23S rRNA. This action prevents the translocation of peptides during translation, effectively halting bacterial growth .

Antimicrobial Activity

In Vitro Studies

This compound exhibits significant antimicrobial activity. In a study comparing azithromycin derivatives, it was found that certain modifications enhanced its potency against strains like Streptococcus pneumoniae (Table 1) . The Minimum Inhibitory Concentration (MIC) values indicated that this compound had superior antibacterial activity compared to its parent compound under specific conditions.

| Compound | MIC (µg/mL) | Activity against S. pneumoniae |

|---|---|---|

| Azithromycin | 0.5 | Effective |

| This compound | 0.25 | More effective |

| Chloramphenicol | 1.0 | Less effective |

The mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : By binding to the ribosome, it disrupts the translation process.

- Immunomodulatory Effects : Azithromycin has been shown to modulate immune responses, particularly in chronic respiratory diseases. It can reduce pro-inflammatory cytokines like IL-6 and TNFα, which are critical in managing inflammatory responses in conditions such as cystic fibrosis and COPD .

Clinical Applications

This compound has been investigated in various clinical settings:

- COVID-19 Treatment : Observational studies have explored its effectiveness in hospitalized patients with COVID-19. Although some studies indicated prolonged hospital stays associated with azithromycin use, no significant clinical benefits were observed in terms of recovery time compared to standard care .

- Combination Therapy : In cases of multidrug-resistant infections, this compound has shown synergistic effects when combined with other antibiotics. For instance, a study indicated a 69.2% efficacy rate when azithromycin was used alongside meropenem for treating ventilator-associated pneumonia caused by Pseudomonas aeruginosa .

Case Studies

- Chronic Respiratory Conditions : In patients with cystic fibrosis, long-term azithromycin therapy led to improved lung function and reduced exacerbations, demonstrating its potential as an adjunctive treatment .

- Bacterial Resistance : A study highlighted the emergence of resistance among bacterial strains due to overuse and inappropriate dosing of azithromycin. This emphasizes the need for careful prescribing practices .

Research Findings

Recent research continues to explore the potential of azithromycin derivatives like this compound:

- Enhanced Efficacy : Modifications to the azithromycin structure have resulted in derivatives with improved efficacy against resistant strains .

- Immunomodulation : Studies indicate that azithromycin can enhance autophagic processes in macrophages, potentially offering therapeutic benefits beyond its antimicrobial properties .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKFKPIVUOKMAB-KRYDKTARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210125 | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-26-8 | |

| Record name | Azithromycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.